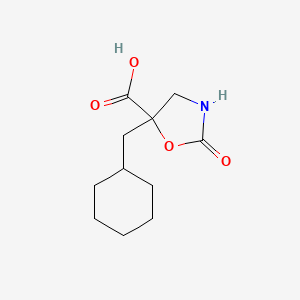

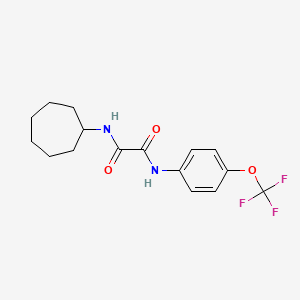

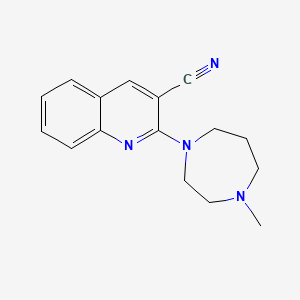

![molecular formula C20H20N4O4 B2990602 N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide CAS No. 1796915-36-0](/img/structure/B2990602.png)

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioorthogonal Aldehyde Functionality

The use of formylbenzene diazonium hexafluorophosphate (FBDP), a crystalline diazonium salt, in modifying proteins by selectively reacting with tyrosine to introduce a bioorthogonal aldehyde functionality, is significant. This method facilitates the facile introduction of small molecule tags, poly(ethylene glycol) chains, and functional small molecules onto model proteins and living cell surfaces (Gavrilyuk et al., 2012).

Anti-Cancer Activity

O-Arylated diazeniumdiolates like JS-K and PABA/NO demonstrate broad-spectrum anti-cancer activity in various rodent cancer models. They are designed to be activated by glutathione-S-transferase, releasing cytotoxic nitric oxide, though various pathways contribute to their mechanisms (Keefer, 2010).

Novel Bis-Triazenes

The formation of novel bis-triazenes through the reaction of a diazonium salt solution with ethylenediamine and formaldehyde is an area of interest. These compounds are characterized by spectroscopy, elemental analysis, and X-ray crystallography, showing unique structural features like folded tetraazabicyclic cages and diastereotopic methylene groups (Peori et al., 1998).

Synthesis of Imidazo[4,5-d][1,3]diazepine Derivatives

The synthesis of imidazo[4,5-d][1,3]diazepine derivatives involves the reaction of N1-[(Z)-2-Amino-1,2-dicyanovinyl]formamidines with tosyl isocyanate. This process results in novel compounds with unique structures and potential applications (Dias et al., 1996).

Vasopressin V2 Receptor Antagonists

Compounds such as N-[4-[2,6-diaza-6-[2-(4-methylpiperazinyl)-2-oxoethyl] -5- oxobicyclo[5.4.0]undeca-1(7),8,10-trien-2-yl]-carbonyl]phenyl][2-(4- methylphenyl)phenyl]-formamide exhibit antagonistic activity for vasopressin V1 and V2 receptors. Such compounds have applications in addressing conditions related to these receptors (Ohkawa et al., 1999).

N-Formylation of Amines

The synthesis of N-formamides with formic acid as a formyl source isaccomplished using tetraethylorthosilicate (TEOS), highlighting a novel protocol for formylation of various amino acid derivatives and amines. This method demonstrates the potential in synthesizing primary and secondary formamides under mild conditions, which is crucial in the field of organic synthesis (Nishikawa et al., 2017).

Double Rearrangement in Organic Synthesis

The condensation of specific acrylamides with benzoic acid, leading to O,N and N,N double rearranged products, such as 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one, is a notable chemical transformation. This process is significant for the synthesis of complex heterocyclic compounds and has implications in the development of new synthetic methodologies (Yokoyama et al., 1985).

Rhodium-Catalyzed Olefination

The formation of 3-amino-2-silyloxyacrylates through the treatment of tertiary formamides with a silylated diazoester in the presence of a rhodium(II) catalyst is an essential advancement in organic synthesis. This process demonstrates a specific olefination reaction that contributes to the field of synthetic organic chemistry (Nandra et al., 2005).

Supercritical Water Oxidation of N-Containing Hydrocarbons

The destruction of N-containing hydrocarbons like DBU and DMF by supercritical water oxidation (SCWO) using hydrogen peroxide as an oxidant is a significant study in environmental chemistry. This research provides insights into the efficient removal of toxic organic compounds from the environment (Al-Duri et al., 2008).

Propiedades

IUPAC Name |

ethyl N-[(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)carbamoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-3-28-20(27)23-19(26)22-17-18(25)24(2)15-12-8-7-11-14(15)16(21-17)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H2,22,23,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUUPFQYKSPPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

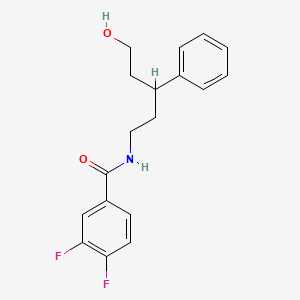

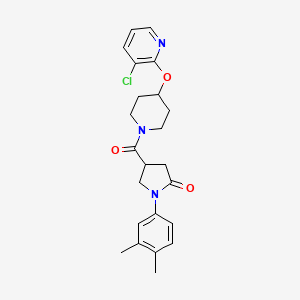

![N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2990522.png)

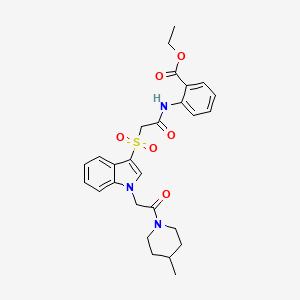

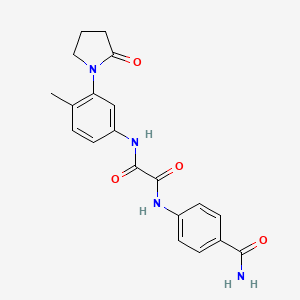

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

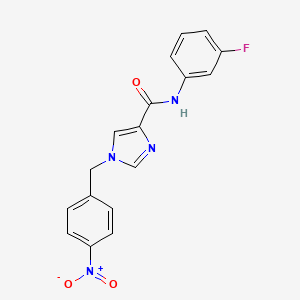

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)